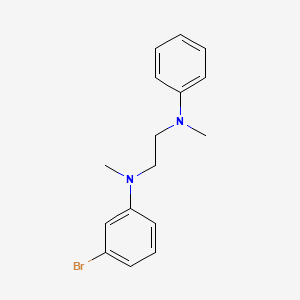
Ethylenediamine, N-(m-bromophenyl)-N,N'-dimethyl-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an ethylenediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- typically involves multi-step organic reactionsThe bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The subsequent steps involve the reaction of the brominated phenyl compound with ethylenediamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes also focus on minimizing by-products and ensuring the safety and efficiency of the production .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethylenediamine moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound can modulate specific pathways, such as signal transduction or metabolic pathways, depending on its application .
Comparación Con Compuestos Similares
Similar Compounds
Choline m-bromophenyl ether: This compound also features a bromine atom on a phenyl ring and is known for its potent nicotinic agonist activity.
Bromoacetophenone Derivatives: These compounds are used in organic synthesis and have applications in pharmaceuticals and pesticides.
Uniqueness
Ethylenediamine, N-(m-bromophenyl)-N,N’-dimethyl-N’-phenyl- is unique due to its specific structural arrangement, which combines the properties of ethylenediamine and bromophenyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Número CAS |
32857-46-8 |
|---|---|
Fórmula molecular |
C16H19BrN2 |
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
N'-(3-bromophenyl)-N,N'-dimethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C16H19BrN2/c1-18(15-8-4-3-5-9-15)11-12-19(2)16-10-6-7-14(17)13-16/h3-10,13H,11-12H2,1-2H3 |
Clave InChI |
XTHCWAIBXLNWBI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN(C)C1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


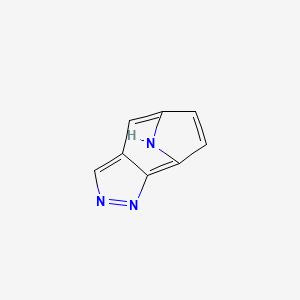
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
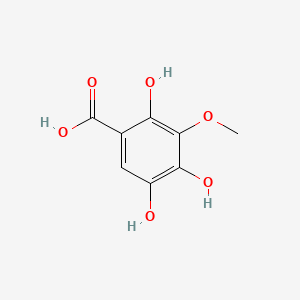
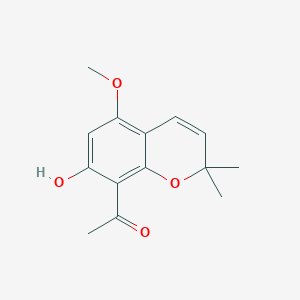
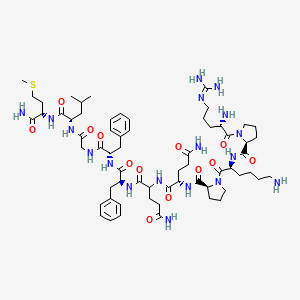
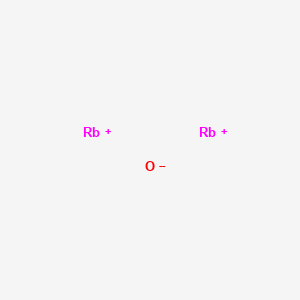
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)

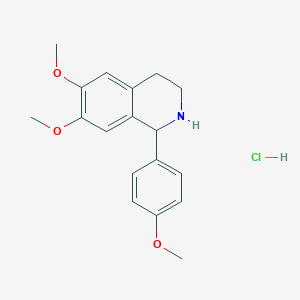
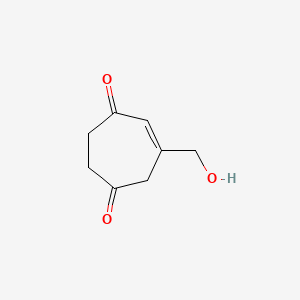
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
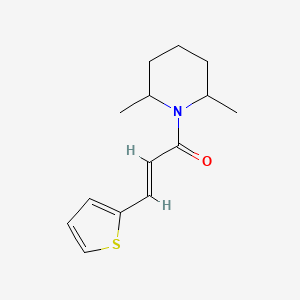
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
